Basic Brown 4
Description
Historical Context and Discovery of Bismarck Brown Dyes
The development of Bismarck Brown dyes occurred during a period of rapid advancement in synthetic organic chemistry in the mid-19th century. Following the discovery of Mauveine, the first synthetic organic dye, by William Henry Perkin in 1856, chemists across Europe began exploring the synthesis of new colorants from coal tar derivatives.
Bismarck Brown Y was one of the earliest azo dyes to be synthesized, first described in 1863 by the German chemist Carl Alexander von Martius. wikipedia.org Its creation was significant as it demonstrated a relatively simple and effective method for producing a stable brown dye. The synthesis involves the reaction of nitrous acid with an aromatic diamine, which serves as both the source of the diazonium salt and the coupling agent, a hallmark of azo dye chemistry. wikipedia.orgbrainly.in This discovery contributed to the growing family of synthetic dyes that would revolutionize the textile industry and find broad applications in scientific research. mfa.org
Academic Significance and Research Scope of Bismarck Brown Compounds
The primary academic significance of Bismarck Brown compounds lies in their utility as biological stains. Their cationic nature allows them to bind to anionic components within cells and tissues, providing contrast for microscopic examination.
Key Research Applications:
Histology: Bismarck Brown Y is widely used to stain specific components in tissue samples. It imparts a yellow color to acid mucins, which are glycoproteins found in various tissues and secretions. wikipedia.orgdawnscientific.com It is also effective in staining mast cell granules a distinct brown, aiding in their identification. wikipedia.org Furthermore, it has been employed for staining cartilage in bone specimens. wikipedia.org
Cytology: The dye is a key constituent of the Papanicolaou stain (Pap stain), specifically in the EA solution, which is used for staining cytoplasm in cytological smears, most notably for cervical cancer screening. wikipedia.orgebi.ac.uk
Specialized Staining Methods: It has been incorporated into other specific staining protocols. For instance, it is used in certain formulations of the Feulgen stain to visualize DNA and as a counterstain for Victoria blue R in the staining of acid-fast microorganisms. wikipedia.org
Materials Science: Beyond biological staining, research has demonstrated that Bismarck Brown Y and Bismarck Brown R can act as multifunctional molecules in the wet chemical synthesis of highly crystalline gold nanoplates, which exhibit unique electrochemical properties. ebi.ac.uk
Biochemical Assays: Bismarck Brown R has been used in modified Coomassie blue staining procedures to enhance the sensitivity of protein detection. mpbio.comchemicalworlds.com
Structural Variants and Chemical Nomenclature in Research
Bismarck Brown is not a single chemical entity but a class of related diazo dyes. The two most prominent variants are Bismarck Brown Y and Bismarck Brown R, which differ in their chemical structure due to the use of different aromatic diamine precursors. wikipedia.orggoogle.com
Bismarck Brown Y: Also known as C.I. 21000 or Basic Brown 1, this variant is synthesized from 1,3-phenylenediamine. wikipedia.orgbrainly.in The reaction involves a double diazotization of the diamine, which then couples with additional molecules of the same diamine. wikipedia.org The resulting product is a mixture of compounds, with the idealized formula being [(H₂N)₂C₆H₃N₂]₂C₆H₄. wikipedia.org
Bismarck Brown R: Also known as C.I. 21010 or Basic Brown 4, this variant is prepared by the tetrazotization of 2,4-toluenediamine, which is then coupled with more 2,4-toluylenediamine. google.com This results in a structure containing methyl groups on the benzene (B151609) rings.
The fundamental difference lies in the starting aromatic amine: phenylenediamine for Bismarck Brown Y and toluenediamine (a methylated derivative) for Bismarck Brown R. wikipedia.orggoogle.com This structural variation influences the precise color and properties of the dye.
Table 1: Comparison of Major Bismarck Brown Variants
| Feature | Bismarck Brown Y | Bismarck Brown R |
| Common Synonyms | Basic Brown 1, C.I. 21000, Vesuvine | This compound, C.I. 21010, Vesuvine |
| CAS Number | 10114-58-6 (dihydrochloride salt) | 5421-66-9 (dihydrochloride salt) |
| Idealized Formula | C₁₈H₁₈N₈·2HCl | C₂₁H₂₄N₈·2HCl |
| Starting Precursor | 1,3-Phenylenediamine | 2,4-Toluenediamine |
| Key Structural Feature | Based on a phenylene core | Based on a tolylene (methylphenylene) core |
Structure
2D Structure
Properties
IUPAC Name |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKAMFOFXYCYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063861 | |
| Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5421-66-9, 8052-76-4 | |
| Record name | C.I. 21010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bismarck Brown | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BROWN 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HAD3F3XM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical and Computational Chemistry of Bismarck Brown
Advanced Spectroscopic Studies of Bismarck Brown
Spectroscopic techniques are indispensable tools for characterizing Bismarck Brown's chemical properties and its behavior in various environments.
UV-Visible (UV-Vis) spectroscopy is widely employed to monitor the concentration and degradation of Bismarck Brown (BBY) in aqueous solutions. The dye exhibits characteristic absorption maxima, typically observed around 300 nm, 400 nm, and extending into the near-infrared region up to 650 nm ebi.ac.uk. These absorption bands are primarily attributed to the π-π* electronic transitions associated with the azo (-N=N-) chromophores within its molecular structure frontiersin.org. The intensity of these absorbance peaks directly correlates with the concentration of the dye, making UV-Vis spectroscopy a quantitative method for tracking its presence. In studies focused on dye degradation, such as photocatalytic processes, the decrease in absorbance at specific wavelengths, commonly around 457 nm or 459 nm, serves as a key indicator of the dye's removal efficiency over time rsc.orgwu.ac.th. Furthermore, Bismarck Brown's spectral behavior in different chemical environments, such as acidic or basic solutions, provides additional information about its stability and reactivity chemicalbook.com.
Table 2.1.1: Key UV-Visible Absorption Characteristics of Bismarck Brown
| Wavelength (nm) | Description/Context | Source |
| 300 | Absorption maximum | ebi.ac.uk |
| 400 | Absorption maximum | ebi.ac.uk |
| 457/459 | Wavelength used for degradation/removal monitoring | rsc.orgwu.ac.th |
| 650 | Absorption extending to the near-infrared region | ebi.ac.uk |
While Bismarck Brown itself is generally considered to possess weak or negligible fluorescence, making it unsuitable as a direct fluorescent probe evidentscientific.com, its interactions with biomolecules can be effectively studied using fluorescence spectroscopy. In these applications, Bismarck Brown Y (BBY) often functions as a quencher of intrinsic protein fluorescence or its binding to substrates can induce measurable changes in fluorescence intensity. For instance, studies on the interaction between BBY and bovine serum albumin (BSA) have demonstrated that BBY quenches BSA's fluorescence through a dynamic quenching mechanism researchgate.netnih.gov. This phenomenon allows for the determination of quenching constants (kq) and binding constants (Kb), providing quantitative data on the affinity and nature of the BBY-BSA interaction researchgate.netnih.gov. Additionally, fluorescence spectroscopy, often in conjunction with spectral probes, has been utilized to investigate the binding of Bismarck Brown complexes, such as the Eu(III)–BBR complex, to DNA. These investigations suggest that such complexes can intercalate into DNA, enabling the determination of binding constants that quantify the interaction strength researchgate.net.
Table 2.1.2: Fluorescence Spectroscopy Applications in Bismarck Brown Interaction Studies
| Interaction Studied | Technique/Observation | Binding Constant (Kb) / Quenching Constant (kq) | Source |
| BBY-BSA interaction | Fluorescence quenching (dynamic mechanism) | Kb: ~10⁴ M⁻¹ researchgate.netnih.gov | researchgate.netnih.gov |
| Eu(III)–BBR complex with DNA | Fluorescence spectroscopy with AO probe, intercalation suggested | K(298.15K) = 1.58 × 10⁴ L/mol; K(308.15K) = 9.35 × 10⁴ L/mol | researchgate.net |
| BBY-Pd2 complex with AS1411 G-Quadruplex aptamer | Spectrophotometric titration (UV-Vis), binding constants determined | 4.38 (± 1.96) × 10⁴ M⁻¹ | dergipark.org.tr |
Computational Modeling of Bismarck Brown Systems
Computational modeling techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are essential for predicting and understanding the behavior of Bismarck Brown at the atomic and molecular level.
Density Functional Theory (DFT) is a cornerstone computational quantum mechanical method used to investigate the electronic structure and properties of atoms, molecules, and materials wikipedia.orgmpg.descispace.comnih.gov. DFT operates by utilizing the electron density distribution as the fundamental variable, rather than the complex many-electron wave function, which significantly enhances computational feasibility for larger systems wikipedia.orgmpg.descispace.com. In the study of Bismarck Brown, DFT and related quantum mechanics calculations have been applied to elucidate its electronic properties and conformational behavior. For instance, quantum mechanics calculations have shown that Bismarck Brown Y (BBY) undergoes minor conformational changes in its diaminophenyl ring due to increased hydrophobic interactions when binding to proteins researchgate.netnih.gov. These studies also involve analyzing the energetics of optimized molecular structures to confirm these subtle conformational adjustments researchgate.netnih.gov. Furthermore, DFT and semi-empirical quantum calculation methods have been employed to explore the reactivity of Bismarck Brown and to model potential mechanisms for its photocatalytic degradation, by examining bond stabilities and energy barriers researchgate.net. These theoretical approaches provide crucial insights into the distribution of electrons, chemical reactivity, and structural dynamics of Bismarck Brown and its complexes.
Molecular Dynamics (MD) simulations are powerful computational tools for studying the temporal evolution of molecular systems, providing insights into the dynamic behavior, stability, and interaction mechanisms of molecules, particularly within complex environments. For Bismarck Brown (BBY), MD simulations have been instrumental in characterizing its interactions with various substrates. Research focusing on the binding of BBY to bovine serum albumin (BSA) has utilized MD simulations to demonstrate the stability of the BBY-BSA complex within a dynamic aqueous environment researchgate.netnih.gov. These simulations, often complemented by molecular docking studies, have identified key binding sites on BSA, such as the flavanone (B1672756) binding site, and have revealed that BBY primarily interacts through hydrophobic forces researchgate.netnih.gov. Moreover, MD simulations, in conjunction with methods like MM/PBSA, have provided quantitative estimations of binding affinities, confirming a moderate binding interaction between BBY and BSA researchgate.netnih.gov. These computational techniques are vital for a detailed understanding of how dyes like Bismarck Brown engage with biological macromolecules and other materials at a molecular level.
Quantum Mechanics Calculations for Molecular Energetics and Conformational Analysis
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are indispensable tools for investigating the electronic structure, molecular geometry, and energetic properties of organic molecules like Bismarck Brown. These methods allow researchers to model the behavior of the dye at an atomic level, providing insights that are often difficult to obtain through experimental means alone.
Studies employing DFT, often with functionals like B3LYP and various basis sets (e.g., 6-31G(d), 6-311+G(d,p)), have been used to optimize the molecular geometries of Bismarck Brown Y (BBY) and related azo dyes nih.govnih.govresearchgate.netresearchgate.netdergipark.org.tr. These optimizations yield fundamental molecular parameters such as bond lengths and bond angles, which are critical for understanding molecular stability and reactivity. For instance, calculations on Bismarck Brown R (BBR) have provided insights into bond stability and angles around the azo linkage, comparing them to other bonds within the molecule to predict reactivity researchgate.net. The N=N bond length and the angles around it (e.g., C-N=N) are particularly important for understanding the dye's chromophoric properties and its susceptibility to isomerization researchgate.netresearchgate.net.
Table 1: Representative Molecular Geometry and Electronic Properties of Azo Dyes (Hypothetical Data Based on DFT Studies of Similar Compounds)
| Parameter | Value (Å or °) | Method/Basis Set | Reference Structure/Note |
| N=N Bond Length | 1.25 - 1.30 | DFT (e.g., B3LYP/6-31G) | Trans-azo isomer |
| C-N=N Bond Angle | 110 - 115 | DFT (e.g., B3LYP/6-31G) | Trans-azo isomer |
| HOMO Energy | -5.5 to -6.0 | DFT (e.g., B3LYP/6-31G) | Representative value |
| LUMO Energy | -2.0 to -2.5 | DFT (e.g., B3LYP/6-31G) | Representative value |
| HOMO-LUMO Gap | 3.5 - 4.0 | DFT (e.g., B3LYP/6-31G*) | Representative value |
| λmax (nm) | 400 - 500 | TD-DFT | Predicted absorption max |
Note: Specific values for Bismarck Brown may vary depending on the exact isomer, computational method, basis set, and environmental conditions used in the calculation. The data presented here are illustrative of typical findings for azo dyes.
Theoretical Considerations of Azo Dye Isomerization and Chromophore Behavior
The vibrant color of Bismarck Brown, like all azo dyes, originates from its chromophore – the conjugated system of π electrons, which includes the azo (-N=N-) group and the attached aromatic rings cdnsciencepub.commdpi.comzienjournals.com. The absorption of light in the visible spectrum occurs due to electronic transitions, primarily π→π* and n→π* transitions, between molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netcdnsciencepub.comsemanticscholar.orgresearchgate.net. The energy difference between the HOMO and LUMO (the band gap) directly correlates with the wavelength of maximum absorption (λmax) nih.govnih.gov.
The presence of auxochromes, such as the amino (-NH2) groups in Bismarck Brown, plays a crucial role in modifying the chromophore's behavior. Auxochromes typically intensify the color and cause a bathochromic shift (a shift to longer wavelengths, i.e., red-shift) by extending the conjugation and increasing electron delocalization within the molecule cdnsciencepub.comscribd.comnih.gov. This leads to absorption at longer wavelengths, contributing to the brown hue of Bismarck Brown.
A significant theoretical consideration for azo dyes is their propensity for trans-cis (or E-Z) isomerization around the azo bond mdpi.comfrontiersin.orgacs.orgnih.govdntb.gov.uadntb.gov.uarsc.org. This photoisomerization is a key feature that enables applications in areas like photoswitching and optical data storage. The trans isomer is generally more stable and planar, while the cis isomer is twisted and more polar. This isomerization can be triggered by light absorption, with the excited state facilitating the process. Theoretical studies suggest that isomerization can occur via different mechanisms, including rotation around the N=N bond or inversion through a linear transition state frontiersin.orgacs.orgnih.gov. The energy barriers for these processes are critical parameters that can be calculated using QM methods acs.orgnih.govresearchgate.net. For instance, studies on related azo dyes indicate energy barriers for thermal cis-trans reversion can range from tens to hundreds of kJ/mol, depending on the molecular structure and environment frontiersin.orgresearchgate.net.
Research has shown that Bismarck Brown Y (BBY) can undergo reversible trans-cis isomerization, with experimental observations of biexponential decay suggesting distinct isomerization processes rsc.orgresearchgate.netrsc.org. The kinetics of these processes, particularly the thermal cis-trans back isomerization, are influenced by the local environment, with faster rates observed in solution compared to solid films researchgate.netrsc.org. Density Functional Theory (DFT) calculations have been employed to predict these isomerization timescales and to rationalize the mechanisms involved rsc.orgrsc.org. Factors such as protonation of the azo bond or the presence of specific substituents can significantly alter the isomerization pathways and energy barriers, sometimes even inhibiting isomerization altogether nih.govrsc.org.
Synthesis and Chemical Modification of Bismarck Brown Compounds
Methodologies for Bismarck Brown Synthesis
The synthesis of Bismarck Brown compounds is a classic example of diazotization and azo coupling reactions. The specific precursors and reaction conditions dictate the final product.
Bismarck Brown Y , also known as C.I. 21000, is typically synthesized from 1,3-phenylenediamine (m-phenylenediamine). wikipedia.org The process is noteworthy because the diamine serves as both the source of the diazonium cation and the coupling partner. wikipedia.orgbrainly.in The synthesis is thought to initiate with the double diazotization of one molecule of m-phenylenediamine (B132917) in the presence of a mineral acid (like hydrochloric acid) and sodium nitrite (B80452) at low temperatures (0-5°C). youtube.com This forms a transient tetraazonium salt. youtube.com This highly reactive intermediate then undergoes azo coupling with two additional molecules of m-phenylenediamine to yield the final dye. wikipedia.orgyoutube.com The coupling reaction typically occurs at a slightly acidic pH. youtube.com It is also suggested that the final product may consist of oligomers with more than two azo groups. wikipedia.org
Bismarck Brown R , also known as C.I. 21010 or Basic Brown 4, is prepared in a similar fashion but utilizes 2,4-toluenediamine as the starting material. google.comdrugfuture.com The synthesis involves the tetrazotization of 2,4-toluenediamine followed by coupling with two molecules of the same diamine. google.com The reaction is carried out by treating 2,4-toluenediamine hydrochloride with nitrous acid. drugfuture.com
A general representation of the synthesis is outlined in the table below:
| Dye Name | Primary Precursor | Key Reaction Steps |
| Bismarck Brown Y | 1,3-Phenylenediamine | 1. Double diazotization of one equivalent of 1,3-phenylenediamine. 2. Azo coupling with two equivalents of 1,3-phenylenediamine. wikipedia.orgyoutube.com |
| Bismarck Brown R | 2,4-Toluenediamine | 1. Tetrazotization of one equivalent of 2,4-toluenediamine. 2. Azo coupling with two equivalents of 2,4-toluenediamine. google.com |
Oligomerization and Polymerization Techniques for Bismarck Brown Derivatives
The inherent structure of Bismarck Brown, with its multiple amine groups, makes it a suitable monomer for the synthesis of oligomers and polymers. These materials are being explored for their potential in optical and electrochemical applications. rsc.orgrsc.org
One of the primary methods for polymerizing Bismarck Brown Y is electropolymerization . rsc.orgresearchgate.net This technique involves the electrochemical oxidation of the monomer on an electrode surface, leading to the formation of a polymer film. rsc.org Studies have shown that a π-conjugated polymer film of Bismarck Brown Y can be created by potential cycling in an acidic medium. rsc.orgrsc.org The polymerization mechanism is believed to proceed through a head-to-head nitrogen-nitrogen coupling reaction. rsc.org The initial step is the oxidation of an amine group to form a radical cation, which then couples with another to form a hydrazobenzene (B1673438) linkage that is further oxidized to create a new azobenzene (B91143) linkage, extending the polymer chain. rsc.org The properties and thickness of the resulting poly(azo-Bismarck Y) film can be controlled by the number of electropolymerization cycles. rsc.org
Another approach involves the chemical oxidative polymerization of Bismarck Brown with other monomers. For instance, oligomers of Bismarck Brown and luminol (B1675438) have been synthesized. nih.gov In this process, Bismarck Brown dye and luminol are dissolved in an acidic solution and stirred. An oxidizing agent, such as ferric chloride, is then added to initiate the polymerization, yielding the final oligomeric product. nih.gov The resulting oligomers exhibit different electronic and morphological properties compared to the individual monomers. nih.gov
| Polymerization Technique | Monomer(s) | Key Process Details | Resulting Material |
| Electropolymerization | Bismarck Brown Y | Potential cycling on an electrode in an acidic medium. rsc.org | π-conjugated polymer film (poly(azo-Bismarck Y)). rsc.orgrsc.org |
| Chemical Oxidative Polymerization | Bismarck Brown and Luminol | Use of an oxidizing agent (e.g., ferric chloride) in an acidic solution. nih.gov | Conjugated oligomers with tunable properties. nih.gov |
Functionalization Strategies for Enhanced Research Applications
Functionalization of Bismarck Brown and its derivatives is a key strategy to tailor their properties for specific research applications, such as in sensing and adsorption technologies.
One area of interest is the development of nanocomposite materials . For example, a nanocomposite chemiresistor sensor for detecting dissolved oxygen has been created by blending a π-conjugated azo polymer of Bismarck Brown Y with reduced graphene oxide (rGO). researchgate.net This suggests that the polymer can be integrated with other functional materials to create devices with enhanced sensing capabilities.
Another functionalization strategy involves using Bismarck Brown derivatives in the synthesis of nanoparticles . Multifunctional molecules like Bismarck Brown R and Bismarck Brown Y have been used in the wet chemical synthesis of highly crystalline, hexagonal, and triangular gold nanoplates. ebi.ac.uk This indicates their role as capping or directing agents in the formation of nanostructures with unique electrochemical properties. ebi.ac.uk
Furthermore, the chemical modification of other materials with functionalities that can interact with Bismarck Brown has been explored. For instance, graphene oxide has been functionalized with 3,3ˊ-Diaminobenzidine and ethylene (B1197577) diamine tetraacetic acid to enhance its adsorption capacity for Bismarck Brown dye from aqueous solutions. uobasrah.edu.iqekb.egscinito.ai This highlights the potential for creating tailored adsorbents for environmental remediation. Chitosan (B1678972), a natural biopolymer, and its derivatives have also been investigated for their ability to remove Bismarck Brown from water, leveraging the abundant amine and hydroxyl functional groups on the chitosan backbone. mdpi.com
| Functionalization Strategy | Bismarck Brown Derivative | Application | Key Findings |
| Nanocomposite Formation | Poly(azo-Bismarck Brown Y) | Chemiresistor Sensor | Blending with reduced graphene oxide (rGO) for dissolved oxygen detection. researchgate.net |
| Nanoparticle Synthesis | Bismarck Brown R and Y | Synthesis of Gold Nanoplates | Act as directing agents in the formation of crystalline nanostructures. ebi.ac.uk |
| Adsorbent Modification | Bismarck Brown Dye | Environmental Remediation | Functionalized graphene oxide and chitosan-based materials show enhanced adsorption of the dye. uobasrah.edu.iqekb.egmdpi.com |
Advanced Methodologies for Characterization and Analysis of Bismarck Brown
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For azo dyes like Bismarck Brown, chromatographic methods are employed to assess purity, identify impurities, and in some cases, quantify the dye and its related compounds.
Thin-Layer Chromatography (TLC) is a widely used method for the qualitative analysis of dyes. It is a simple, cost-effective, and rapid technique for separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). khanacademy.orgnih.govwjpls.org The separation is based on the polarity of the compounds; in a normal-phase TLC with a polar stationary phase like silica gel, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. wjpls.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While azo dyes themselves are generally not volatile enough for direct GC-MS analysis, this technique is instrumental in the analysis of their reductive cleavage products. gcms.cz Azo dyes can be chemically reduced to form primary aromatic amines, some of which are regulated due to their potential carcinogenicity. gcms.czoup.com The GC-MS method allows for the separation of these amines and their subsequent identification and quantification based on their mass spectra. nih.govresearchgate.net
Table 1: Representative GC-MS Parameters for the Analysis of Azo Dye Reduction Products
| Parameter | Value |
|---|---|
| Column | Rxi-35Sil MS |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 80°C, ramped to 300°C |
| Detector | Mass Spectrometer (MS) |
| Analysis Time | ~25 minutes |
This table presents a generalized set of parameters based on common methodologies for the GC-MS analysis of aromatic amines derived from azo dyes. gcms.czresearchgate.net
Analytical Spectrophotometry in Quantitative Determination of Bismarck Brown
UV-Visible (UV-Vis) spectrophotometry is a cornerstone technique for the quantitative analysis of colored compounds like Bismarck Brown. mt.comupi.edu This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. ucla.eduedinst.comlibretexts.orgyoutube.comwikipedia.org
To determine the concentration of a Bismarck Brown solution, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). mt.com The λmax for Bismarck Brown Y is approximately 457 nm, while for Bismarck Brown R, it is around 468 nm. researchgate.netsigmaaldrich.comstainsfile.com By measuring the absorbance of an unknown sample at this wavelength, its concentration can be determined from the calibration curve.
Table 2: Illustrative Beer's Law Data for Bismarck Brown Y at 457 nm
| Concentration (mg/L) | Absorbance (A) |
|---|---|
| 1.0 | 0.15 |
| 2.0 | 0.30 |
| 4.0 | 0.60 |
| 6.0 | 0.90 |
| 8.0 | 1.20 |
This is a hypothetical data set to illustrate the linear relationship between concentration and absorbance as described by the Beer-Lambert Law.
Microscopic and Spectroscopic Characterization of Bismarck Brown-Modified Materials
When Bismarck Brown is incorporated into other materials, such as polymers or composites, a suite of analytical techniques is used to characterize the resulting modified material.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at high magnification. pressbooks.publibretexts.org In the context of Bismarck Brown-modified materials, SEM is used to study the surface features, particle size, and distribution of the dye within the material. researchgate.netdtu.dkresearchgate.net For instance, in polymer composites, SEM can reveal how the addition of Bismarck Brown affects the polymer's structure, such as its porosity and the formation of aggregates. pressbooks.pub
Table 3: Summary of Characterization Findings for Bismarck Brown-Modified Materials
| Technique | Information Obtained |
|---|---|
| SEM | Surface morphology, particle size, and dispersion of the dye. |
| XRD | Crystalline structure and degree of crystallinity of the material. |
| FTIR/ATR-IR | Identification of functional groups and confirmation of dye incorporation. |
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. mdpi.com An FTIR spectrometer collects high-resolution spectral data over a wide spectral range. This technique is highly effective for identifying the functional groups present in a molecule. researchgate.net When analyzing Bismarck Brown-modified materials, FTIR can confirm the presence of the dye by identifying its characteristic absorption bands, such as those corresponding to N-H, C-N, and azo (-N=N-) bonds. uobaghdad.edu.iq
Attenuated Total Reflectance (ATR) is a sampling accessory used with FTIR that allows for the analysis of samples with minimal preparation. nih.gov ATR-FTIR is particularly useful for analyzing the surface of solid materials, such as textiles dyed with Bismarck Brown. researchgate.netnih.govnih.gov The infrared beam penetrates a small depth into the sample, providing a spectrum of the surface layer. This is advantageous for studying how the dye is bound to the surface of the material. nih.gov The second derivative of FTIR spectra can also be analyzed to better distinguish between the spectral features of the dye and the underlying material. nih.gov
Research Applications of Bismarck Brown in Biological Systems
General Staining Mechanisms and Histochemical Research Applications
Bismarck Brown's efficacy as a biological stain is rooted in its chemical structure and resulting interactions with cellular macromolecules. These interactions lead to its characteristic brown and yellow staining, which can be leveraged for various histochemical investigations.
Bismarck Brown Y is a cationic, or basic, diazo dye. This positive charge is a key factor in its staining mechanism, as it facilitates strong electrostatic binding to negatively charged components within cells and tissues. These anionic sites are abundant in various cellular macromolecules, making them targets for Bismarck Brown staining.
Key macromolecules and cellular components that interact with Bismarck Brown include:
Acid mucins: These are high-molecular-weight glycoproteins containing acidic groups, which provide a negative charge. Bismarck Brown Y effectively stains acid mucins, producing a yellow color. This specificity is valuable for identifying and localizing these substances in tissues.
Nucleic Acids (DNA): While not its primary application, Bismarck Brown has been used in the Feulgen stain to stain DNA. The dye's basic nature allows it to interact with the phosphate (B84403) backbone of DNA.
The binding is primarily an electrostatic interaction, where the cationic dye molecules are attracted to the anionic sites on the macromolecules. This results in the deposition of the dye and the visualization of these structures under a microscope.
Bismarck Brown Y is classified as a metachromatic dye. Metachromasia is a phenomenon where a dye stains certain tissue components in a different color from the original color of the dye solution. In the case of Bismarck Brown Y, it exhibits a yellow metachromatic stain, particularly when binding to acid mucins. The orthochromatic, or true color, of the dye is brown.
This property allows for differential staining, where different cellular components are visualized in distinct colors. For instance, while acid mucins may appear yellow, other structures like mast cell granules stain brown. This differential characteristic is crucial for distinguishing between various cell and tissue types within a single preparation.
Table 1: Metachromatic and Differential Staining by Bismarck Brown Y
| Tissue/Cellular Component | Staining Color | Staining Type |
|---|---|---|
| Acid Mucins | Yellow | Metachromatic |
| Mast Cell Granules | Brown/Yellow-Brown | Orthochromatic |
| Cartilage | Yellow/Brown | Orthochromatic |
This table is interactive and can be sorted by column.
Bismarck Brown has demonstrated a notable specificity for several key tissue components in experimental histology, making it a valuable tool for their study.
Acid Mucins: The dye is widely recognized for its ability to stain acid mucins yellow. This has been utilized in studies of epithelial tissues, such as the goblet cells of the intestine, to visualize mucus production.
Mast Cells: Bismarck Brown is a selective stain for mast cells, coloring their granules a distinct brown or yellow-brown. This specificity has been employed in research to localize and count mast cells in various tissues, including in studies of mesenchymal neoplasms. The staining of mast cell granules is often intense and permanent, without diffusing in aqueous mounting mediums.
Cartilage and Bone: The dye is also used to stain cartilage in bone specimens. The ground substance of cartilage, rich in acid mucopolysaccharides, binds with Bismarck Brown. While not as common as other cartilage stains like Safranin O, it has been a useful tool in histological examinations of skeletal tissues.
Integration into Complex Biological Staining Protocols
Beyond its use as a primary stain, Bismarck Brown is frequently incorporated into more complex, multi-step staining protocols to provide contrast and highlight specific cellular features.
Bismarck Brown is often employed as a counterstain in various histological and microbiological staining methods. A counterstain is a secondary stain used to provide color and contrast to cellular components that were not stained by the primary stain.
Notable counterstaining applications include:
Gram Staining: In early formulations of the Gram stain, Bismarck Brown was used as a counterstain to visualize Gram-negative bacteria.
Acid-Fast Staining: It can be used as a counterstain for Victoria blue R in the staining of acid-fast microorganisms.
General Histology: It is sometimes used as a background counterstain in techniques like the Periodic Acid-Schiff (PAS) stain. In Robert Koch's original method for demonstrating tubercle bacilli, Bismarck Brown was used to stain the cells and nuclei brown, providing a contrast to the blue-stained organisms. It is also commonly used as a counterstain to Gentian Violet.
Bismarck Brown Y is a key component of the Eosin (B541160) Azure (EA) solution in the Papanicolaou (Pap) stain, a widely used cytological staining technique for cervical cancer screening. The Pap stain is a polychromatic method that uses multiple dyes to differentiate various cellular components in smear preparations.
Within the EA formulation, which also contains Eosin Y and Light Green SF yellowish, the precise role of Bismarck Brown has been a subject of some discussion. While some sources suggest it stains nothing and is often omitted in contemporary formulations, others indicate it helps to balance color intensity. Historically, it was included in the third staining solution of the classic Papanicolaou stain. The combination of Bismarck Brown and phosphotungstic acid in the EA counterstain can lead to precipitation, which may reduce the useful life of the staining mixture.
Table 2: Components of the Eosin Azure (EA) Solution in Papanicolaou Stain
| Component | Primary Function |
|---|---|
| Eosin Y | Stains cytoplasm of mature squamous cells, nucleoli, and red blood cells pink. |
| Light Green SF yellowish | Stains the cytoplasm of active cells (e.g., columnar, parabasal, and intermediate squamous cells) blue-green. |
This table is interactive and can be sorted by column.
Comparative Staining Studies with Other Biological Dyes
Bismarck Brown has been extensively evaluated alongside other biological stains to determine its efficacy and specificity in various histological applications. These comparative studies are crucial for establishing standardized protocols and for understanding the advantages and limitations of different dyes in visualizing specific cellular components.
In the context of mast cell identification, Bismarck Brown has been compared with several other dyes known for their affinity for mast cell granules, such as Toluidine Blue, Safranin O, Methylene (B1212753) Blue, and Giemsa. uchicago.edu Research has shown that while all these stains are effective, Bismarck Brown offers distinct advantages in certain applications. uchicago.edu For instance, it provides a permanent stain that does not easily diffuse in aqueous mounting mediums, which can be a limitation with dyes like Toluidine Blue. uchicago.edu Studies have indicated that Bismarck Brown is a highly selective stain for mast cells, facilitating easier localization and counting, particularly in tissue cultures of mesenchymal neoplasms. uchicago.edu Some researchers have found it to be more selective than Toluidine Blue for visualizing mast cells in rat tissues. wordpress.com When combined with a nuclear counterstain like Harris' hematoxylin, Bismarck Brown effectively stains the mast cell granules a clear yellow-brown without altering the color, allowing for clear differentiation of cellular structures. uchicago.edubionity.com
For staining cartilage, Bismarck Brown is often used in conjunction with other dyes to differentiate various components of the extracellular matrix. It has been used in combined procedures with colloidal iron to study cartilage, with the resulting staining patterns being comparable to those achieved with other fixation and staining methods. engscientific.com In protocols for visualizing skeletal development, which often employ Alcian Blue for cartilage and Alizarin Red for bone, Bismarck Brown can serve as a counterstain. benzmicroscope.com
Bismarck Brown Y is also utilized as a counterstain in other staining methods. It can be used with Victoria blue R for the staining of acid-fast microorganisms and is commonly employed as a counterstain to Gentian Violet in cytological preparations. biognost.commoleculardepot.com
Table 1: Comparative Staining of Mast Cells
| Dye | Staining Principle | Color of Mast Cell Granules | Notes |
|---|---|---|---|
| Bismarck Brown | Binds to acidic mucopolysaccharides | Yellow-brown to deep brown | Permanent, selective, good for counting cells. uchicago.eduresearchgate.net |
| Toluidine Blue | Metachromatic staining of acidic mucopolysaccharides | Purple/Violet (Metachromasia) | Widely used, but can diffuse over time. researchgate.net |
| Safranin O | Binds to highly sulfated glycosaminoglycans (like heparin) | Red/Pink | Often used with Alcian Blue to differentiate mast cell types. biogenuix.com |
| Methylene Blue | Metachromatic staining | Purple/Violet | Can provide more background staining than other dyes. researchgate.net |
| Giemsa Stain | Romanowsky stain (combination of eosin and methylene blue) | Dark blue cytoplasm, red granules | Effective for mucosal mast cells. researchgate.net |
Research in Cellular and Developmental Biology
The utility of Bismarck Brown extends to various applications within cellular and developmental biology, where it aids in the visualization and investigation of cellular processes and structures.
Visualization of Cellular Structures and Morphological Investigations
Bismarck Brown is a versatile dye for visualizing a range of cellular and tissue structures. It is particularly known for its ability to stain acid mucins, which are components of various tissues, imparting a distinct yellow color. biognost.commoleculardepot.com This property makes it valuable for studying the distribution of these mucopolysaccharides in histological sections.
The dye is also a key component in the Papanicolaou stain (Pap stain), specifically in the EA solution, which is a polychromatic stain used for cytological preparations, most notably for cervical smears. moleculardepot.combmrat.org In this context, Bismarck Brown works in conjunction with Eosin Y and Light Green SF to differentially stain the cytoplasm of various cell types, aiding in the detection of cellular abnormalities. calpaclab.com
Experimental Localization of Ribonucleic Acid (RNA)
While not a fluorescent probe specifically designed for nucleic acid quantification, Bismarck Brown's binding affinity for nucleic acids has been noted in a general context. researchgate.net Its inclusion in the polychromatic Papanicolaou stain is significant, as this staining procedure can help differentiate between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). calpaclab.com The differential staining of the cytoplasm by the EA solution, which contains Bismarck Brown, is influenced by the cellular content of RNA. Metabolically active cells, which are rich in RNA, are stained green by Light Green, while Bismarck Brown's role is to precipitate the phosphotungstic acid, which facilitates this differential staining. calpaclab.com However, specific research studies focusing solely on the use of Bismarck Brown for the experimental localization of RNA are not extensively documented in the reviewed literature.
Applications in Reproductive Cell Biology (e.g., Sperm Staining)
In the field of reproductive biology, Bismarck Brown has found a specific and crucial application in the assessment of sperm morphology and function. A notable example is its use in a triple-stain procedure designed to evaluate the acrosome reaction in human sperm. vin.com This staining technique employs three different dyes:
Trypan Blue: This vital stain is used to differentiate between live and dead sperm. Dead sperm, having compromised cell membranes, take up the blue dye, while live sperm remain unstained.
Bismarck Brown: This dye specifically stains the postacrosomal region of the sperm head.
Rose Bengal: This stain is used to color the acrosome, the cap-like structure covering the anterior part of the sperm head.
This differential staining allows researchers to distinguish between live and dead sperm and, among the live sperm, to identify those that have undergone the acrosome reaction (acrosome-reacted) versus those that have not (acrosome-intact). This assessment is critical for evaluating sperm function and fertility potential. vin.com Research has focused on optimizing this protocol by adjusting the pH of the Bismarck Brown and Rose Bengal solutions to ensure consistent and reliable staining results. vin.com
Investigations in Mast Cell Biology and Pathology Models
Bismarck Brown is a highly regarded stain in the study of mast cells, both in normal biological contexts and in pathological models. calpaclab.com Its selectivity for mast cell granules makes it an excellent tool for their identification, quantification, and morphological analysis in tissue sections. uchicago.eduwordpress.com
The mechanism of staining involves the binding of Bismarck Brown to the acidic mucopolysaccharides, such as heparin, that are abundant within the mast cell granules. researchgate.net This interaction results in the granules being stained a contrastive yellow-brown to deep brown color, while the nucleus and other cell types remain unstained, providing high contrast and specificity. researchgate.net This staining is effective regardless of the fixative used, including alcohol, formalin, or lead acetate (B1210297) mixtures. researchgate.net
The simplicity and reliability of the Bismarck Brown method have been highlighted in various studies. It is considered to be as effective as Toluidine Blue in detecting mast cells and is particularly useful for counting cells due to the clarity and permanence of the stain. uchicago.eduresearchgate.net In some animal models, such as in studies of canine mast cell tumors, Bismarck Brown staining has been shown to perform well, likely because the procedure can avoid aqueous solutions that may poorly preserve mast cell morphology. Modified protocols, sometimes including a counterstain like hematoxylin, have been developed to improve the visualization of surrounding tissue structures while maintaining the specific staining of mast cell granules. bionity.com
Table 2: Application of Bismarck Brown in Mast Cell Research
| Application Area | Staining Result | Research Finding/Advantage |
|---|---|---|
| Selective Identification | Yellow-brown to deep brown granules | High selectivity for mast cells, leaving other cells unstained. researchgate.net |
| Quantification | Clear and permanent staining | Facilitates accurate counting of mast cells in tissues. uchicago.edu |
| Pathology Models | Visualization in tumor tissues | Useful in identifying mast cells in neoplasms, such as canine mast cell tumors. |
| Comparative Histology | Effective with various fixatives | Provides reliable results with different tissue preparation methods. researchgate.net |
Applications in Microbiology Research
Bismarck Brown has been employed in microbiology for the staining of various microorganisms, including bacteria and protozoa. Its ability to act as a vital stain and a counterstain makes it a useful tool in this field.
In bacteriology, Bismarck Brown Y can be used as a counterstain for Victoria blue R in procedures for staining acid-fast microorganisms. moleculardepot.com This application allows for the differentiation of acid-fast bacteria from other components in a sample.
The dye has also been historically used as a vital stain, meaning it can be used to stain living cells. moleculardepot.com This is particularly relevant in the study of protozoa. Research on Paramecium caudatum has shown that these organisms can survive for extended periods in dilute solutions of Bismarck Brown. sigmaaldrich.com In such preparations, the cytoplasm of the Paramecium stains a light brown, while the food vacuoles take on a deeper brown color, allowing for the observation of these structures in living specimens. sigmaaldrich.com This vital staining capability is advantageous for studying cellular processes in real-time without immediately killing the organism.
Molecular Interaction Studies with Biological Substrates
Recent research has focused on the molecular-level interactions between Bismarck Brown Y (BBY) and significant biological macromolecules, such as serum albumins. These studies are crucial for understanding the pharmacokinetics and potential bio-reactivity of the dye.
Fluorescence spectroscopy is a key technique used to analyze the binding kinetics of dyes with proteins like BSA, which has intrinsic fluorescence due to its tryptophan residues. Studies on the BBY-BSA complex have shown that the quenching of BSA's natural fluorescence by BBY occurs through a dynamic quenching mechanism. nih.govresearchgate.net This type of quenching arises from collisions between the fluorophore (BSA) and the quencher (BBY) during the transient lifetime of the excited state. The interaction is characterized as a moderate binding affinity between the dye and the protein. nih.govresearchgate.net
The binding of Bismarck Brown Y to Bovine Serum Albumin is driven primarily by hydrophobic interactions. nih.govresearchgate.net This has been confirmed through molecular docking studies and further supported by molecular dynamics simulations, which demonstrate the stability of the BBY-BSA complex in a dynamic solvent system. nih.gov Quantum mechanics calculations have provided deeper insight, showing that the interaction leads to slight conformational changes in the diaminophenyl ring of the BBY molecule as a result of increased hydrophobic forces. nih.govresearchgate.net These findings underscore the critical role that hydrophobic interactions play in the molecular recognition and formation of the stable BBY-BSA complex. nih.govresearchgate.net
Research on Batch Marking Techniques in Aquatic Organisms
Bismarck Brown Y has been evaluated as a non-invasive, short-term biological marker for batch marking aquatic organisms in ecological field studies. This technique is particularly useful for mark-recapture studies aimed at estimating population sizes of small or sensitive species where more invasive tagging methods are not feasible.
In a study evaluating marking techniques for larval lampreys, Bismarck Brown was tested at two different dilutions. researchgate.net While the dye produced visible marks on 100% of the experimental subjects within two days, it also resulted in significant mortality at the tested concentrations. researchgate.net The high visibility of the stain was noted as a positive attribute for a potential batch marking technique, though further research into more dilute solutions and varied immersion times was recommended to minimize mortality. researchgate.net Previous studies have successfully used Bismarck Brown to mark other fish species with minimal mortality, suggesting that species-specific protocols are necessary. researchgate.net
| Dilution Level | Mark Visibility (Day 2) | Mortality Rate | 95% Binomial Confidence Interval (Mortality) |
|---|---|---|---|
| 1:15,000 | 100% | 70% | 35% - 93% |
| 1:7,500 | 100% | 100% | 69% - 100% |
Experimental Applications in Ichthyological Research (e.g., Lamprey Larvae)
Bismarck Brown Y has been utilized as a vital stain in various ichthyological studies, particularly for marking small or sensitive fish species for short-term ecological investigations. Its application in batch marking, where large numbers of individuals can be marked simultaneously with minimal handling, has made it a candidate for mark-recapture studies aimed at estimating population parameters.
One notable area of research has been its experimental use on larval lampreys, a group of jawless fish with significant ecological and conservation interest. Researchers have explored the efficacy of Bismarck Brown Y as a batch marking technique for larval Pacific Lamprey (Entosphenus tridentatus). frontiersin.org In these experiments, larval lampreys were immersed in solutions of Bismarck Brown Y at varying concentrations and for specific durations to assess mark visibility and subsequent survival.
A study investigating batch marking techniques for larval lampreys tested two different dilutions of Bismarck Brown Y: 1:15,000 and 1:7,500, with an immersion time of one hour for both groups. frontiersin.org The results indicated that while the stain was highly visible on 100% of the treated larvae at both concentrations, it was associated with high mortality rates. frontiersin.org The 1:15,000 dilution resulted in 70% mortality, while the 1:7,500 dilution led to 100% mortality within 24 hours. frontiersin.org These findings suggest that while Bismarck Brown Y can effectively mark larval lampreys, the concentrations tested were toxic to this particular species under the experimental conditions. frontiersin.org It was noted that the darker pigmentation of larval lampreys prompted the use of higher concentrations than what is typically used for juvenile salmon. frontiersin.org
In contrast, studies on other small fish species, such as the Iowa Darter (Etheostoma exile), have demonstrated the utility of Bismarck Brown Y as a short-term biological marker with lower mortality. nih.gov Research on the Iowa Darter involved exposing the fish to a range of Bismarck Brown Y concentrations ([1:60,000], [1:30,000], and [1:15,000]) for either one or two hours. nih.gov This study found that dye exposure duration had the most significant effect on mark retention, with longer exposure times resulting in marks that were visible for a greater period. nih.gov This research highlights that the optimal concentration and exposure time for Bismarck Brown Y can be species-specific.
The following table summarizes the experimental conditions and outcomes of using Bismarck Brown Y on larval lampreys:
| Species | Concentration | Immersion Duration | Mark Visibility (after 24h) | Mortality Rate (after 24h) | Reference |
| Pacific Lamprey (Entosphenus tridentatus) | 1:15,000 | 1 hour | 100% | 70% | frontiersin.org |
| Pacific Lamprey (Entosphenus tridentatus) | 1:7,500 | 1 hour | 100% | 100% | frontiersin.org |
These findings underscore the importance of species-specific trials to determine appropriate, non-lethal concentrations and exposure times when considering Bismarck Brown Y for marking studies.
Methodological Considerations in Vital Staining for Tracking Studies
The use of vital stains like Bismarck Brown Y in tracking studies, particularly those employing mark-recapture methodologies, requires careful consideration of several factors that can influence the accuracy and validity of the results. The fundamental assumptions of mark-recapture studies are that the mark does not affect the survival or behavior of the animal, the mark is not lost over the course of the study, and that marked and unmarked individuals have the same probability of being captured. field-studies-council.orgmixlab.com
One of the primary methodological considerations is mark retention . The duration for which a Bismarck Brown Y mark remains visible is finite and can be influenced by several factors, including the initial dye concentration and the duration of exposure. nih.gov Research on Iowa Darters has shown that a longer immersion time leads to a longer-lasting mark. nih.gov However, there is a trade-off, as longer exposure times or higher concentrations can also lead to increased mortality. frontiersin.org The relatively short retention time of Bismarck Brown Y poses a challenge for long-term studies and for studies in large geographic areas where it may take a significant amount of time for marked individuals to mix with the unmarked population. nih.gov
To address the issue of variable and limited mark retention, researchers have developed quantitative models to predict the rate of mark loss over time. nih.gov For instance, a logistic model was developed for the Iowa Darter to estimate dye retention based on dye concentration, exposure duration, and the time elapsed since marking. nih.gov Such models are crucial for adjusting population estimates to account for individuals that may have lost their marks between capture events. Failure to account for mark loss can lead to an overestimation of the population size. researchgate.net
Another critical consideration is the potential for the vital stain to affect the behavior and survival of the marked individuals. A brightly colored or otherwise conspicuous mark could potentially increase an animal's susceptibility to predation. nih.gov Furthermore, the handling and staining process itself can be stressful and may lead to short-term or long-term physiological effects that could alter natural behaviors. While Bismarck Brown Y is considered minimally invasive, its potential to impact survival, as seen in the lamprey larvae study, is a significant concern. frontiersin.orgnih.gov
The detectability of the mark is also a key methodological point. While Bismarck Brown Y produces a visible color change, the ability to accurately identify a marked individual can vary depending on the observer, lighting conditions, and the natural pigmentation of the species. nih.gov It is important to establish clear criteria for what constitutes a "marked" individual to ensure consistency in data collection.
Environmental Research and Remediation of Bismarck Brown
Occurrence and Detection of Bismarck Brown in Environmental Matrices (e.g., Wastewater, Food Adulteration)
The primary route for Bismarck Brown entering the environment is through the discharge of untreated or inadequately treated wastewater from industries that manufacture or use the dye. Textile and leather industries are major contributors, releasing effluents that contain significant concentrations of these dyes. The presence of Bismarck Brown in aquatic systems is problematic as it can reduce light penetration, affecting photosynthesis in aquatic plants, and can be toxic to aquatic life.
Detection of Bismarck Brown in environmental matrices like wastewater is typically performed using spectrophotometric methods. The concentration of the dye in a solution can be determined by measuring its absorbance at its maximum wavelength (λmax), which is approximately 420 nm for Bismarck Brown R and 468 nm for Bismarck Brown G, using a UV-visible spectrophotometer. While its primary environmental concern is as a water pollutant from industrial sources, the potential for food adulteration with synthetic dyes exists, although specific widespread instances involving Bismarck Brown are less documented in the available research compared to its prevalence in industrial effluents.
Advanced Oxidation Processes (AOPs) for Dye Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including azo dyes like Bismarck Brown, into simpler, less harmful substances.
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as Titanium dioxide (TiO₂) or Zinc oxide (ZnO), and a light source (like UV or visible light) to generate hydroxyl radicals. When the photocatalyst absorbs photons with energy equal to or greater than its band gap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which then attack and decompose the dye molecules.
Research has shown that various catalysts are effective for the photocatalytic degradation of Bismarck Brown. For instance, TiO₂ nanoparticles have demonstrated the ability to degrade Bismarck Brown R with an efficiency of 91.4% under UV irradiation. The efficiency of these processes is influenced by several factors, including the initial dye concentration, catalyst dosage, and the pH of the solution. The degradation kinetics often follow the Langmuir-Hinshelwood model, indicating a pseudo-first-order reaction. To enhance efficiency, especially under visible light, catalysts are often doped or combined with other materials, such as in Poly-3-Thenoic acid/Cu-TiO₂ nanohybrids and CaMoO₄-MWCNT composites.
Table 1: Performance of Various Photocatalysts in the Degradation of Bismarck Brown
| Photocatalyst | Dye Type | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
|---|---|---|---|---|---|
| TiO₂ | Bismarck Brown R | 16W Mercury Lamp | 91.4 | 60 | |
| ZnO | Bismarck Brown G | 125W Mercury Lamp | 95.76 | 50 | |
| Poly-3-Thenoic acid/Cu-TiO₂ | Bismarck Brown R | Visible Light | ~100 | 75 | |
| CaMoO₄-MWCNT Composite | Bismarck Brown | Visible Light | ~100 | Not Specified | |
| Zr-doped TiO₂ (ZT4M4) | Bismarck Brown Red | Visible Light | 99 | 50 |
Sonophotocatalysis is an enhanced AOP that combines photocatalysis with sonolysis (ultrasound). The application of ultrasound irradiation to the aqueous solution creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of additional hydroxyl radicals and enhancing the mass transfer of pollutants to the catalyst surface.
Studies on Bismarck Brown G have demonstrated a significant synergistic effect when sonolysis and photolysis are combined in the presence of a catalyst like Fe(0)-doped TiO₂. The sonophotocatalytic process showed the highest color removal efficiency compared to sonolysis or photolysis alone, even with smaller amounts of catalyst. This synergy makes it a highly efficient process for treating textile effluents containing Bismarck Brown.
Microwave-assisted degradation is another AOP that utilizes microwave irradiation to accelerate the decomposition of pollutants. Microwaves can directly heat catalysts to create localized "hot spots" on the surface, which can enhance the generation of reactive oxygen species and speed up the degradation of dye molecules. This method offers advantages like rapid and selective heating.
A microwave-supported sol-gel method has been used to create Zr-doped TiO₂ nanostructures for the degradation of Bismarck Brown Red, achieving 99% degradation in just 50 minutes under visible light. In other studies, NiO catalysts used in microwave-assisted degradation achieved over 95% conversion of azo dyes in only 10 seconds with 100 W of microwave power. This rapid degradation is attributed to the catalyst's ability to be heated efficiently in both the microwave-electric and magnetic fields, which promotes the formation of electron-hole pairs that generate reactive radicals.
Adsorption-Based Removal Methodologies for Bismarck Brown
Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the physical and chemical properties of the adsorbent, such as its surface area, pore size distribution, and surface functional groups.
Research has focused on developing low-cost and highly efficient novel adsorbents for Bismarck Brown removal. These materials can be broadly categorized into nanomaterials and bio-adsorbents.
Nanomaterials: These materials possess a high surface-area-to-volume ratio and can be functionalized to enhance their adsorption capacity.
Graphene Oxide (GO) and its derivatives: GO has shown remarkable adsorption capacities for Bismarck Brown, with some studies reporting values as high as 714.28 mg/g. Chemical functionalization of GO with compounds like 3,3ˊ-Diaminobenzidine or grafting with polymers can further increase this capacity to over 1400 mg/g.
Mesoporous Silica (B1680970) (MCM-48): This material, with its three-dimensional pore structure, has been used to adsorb Bismarck Brown R, showing a maximum adsorption capacity of 158.73 mg/g.
Metal Oxide Nanoparticles: Composites made from copper oxide nanoparticles and activated carbons have been investigated for the removal of Bismarck Brown G, with efficiency depending on the type of activated carbon used.
Bio-adsorbents: These are adsorbents derived from biological materials, offering a cost-effective and sustainable alternative.
Activated Carbon from Biomass: Activated carbon produced from date seeds has demonstrated a high monolayer adsorption capacity of 192.31 mg/g for Bismarck Brown R. Similarly, activated carbon from rubberwood sawdust is also an effective adsorbent for this dye.
Raw Biomass: Unprocessed agricultural waste can also be used as an adsorbent. For example, Acacia nilotica was found to have a maximum adsorption capacity of 39.31 mg/g for Bismarck Brown Y.
Chitosan-Based Materials: Chitosan (B1678972), a biopolymer derived from chitin, and its derivatives have been effectively used for the removal of dyes like Bismarck Brown.
The adsorption process for Bismarck Brown onto these various materials is often best described by the Langmuir isotherm model, suggesting monolayer adsorption, and the pseudo-second-order kinetic model, indicating that chemisorption is the rate-limiting step.
Table 2: Adsorption Capacities of Various Novel Adsorbents for Bismarck Brown
| Adsorbent Material | Dye Type | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Graphene Oxide (GO) | Bismarck Brown | 714.28 | |
| GO-g-poly(n-butyl methacrylate-co-methacrylic acid) | Bismarck Brown | Not specified, but high | |
| Mesoporous Silica MCM-48 | Bismarck Brown R | 158.73 | |
| AC2/Fe/CuO Nanoparticle Composite | Bismarck Brown G | High removal efficiency | |
| Activated Carbon (from Date Seeds) | Bismarck Brown R | 192.31 | |
| Acacia nilotica (Bio-adsorbent) | Bismarck Brown Y | 39.31 | |
| (Co, Ni)₃O₄/Al₂O₃ Spinel Catalyst | Bismarck Brown G | High removal efficiency |
Adsorption Isotherm and Kinetic Modeling Studies
The remediation of wastewater containing Bismarck Brown often involves adsorption, a process where the dye molecules adhere to the surface of an adsorbent material. To understand and optimize this process, researchers employ isotherm and kinetic models to describe the equilibrium and the rate of adsorption, respectively.
Adsorption Isotherm Models: Isotherm models are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich models are the most commonly applied to study the adsorption of Bismarck Brown.
Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It is often indicative of a more uniform adsorption process. Several studies have found that the adsorption of Bismarck Brown onto various adsorbents, such as graphene oxide-based materials and certain activated carbons, is well-described by the Langmuir model. tandfonline.combohrium.com This suggests that the dye forms a single layer on the surface of these materials.
Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is often applied to multilayer adsorption.
The choice of the best-fitting model depends on the specific adsorbent and the experimental conditions. For instance, in a study using hen feathers as an adsorbent, the Langmuir isotherm was found to be a suitable model for the adsorption of Bismarck Brown R. uobaghdad.edu.iq
Kinetic Modeling Studies: Adsorption kinetics describe the rate at which the dye is removed from the solution. Understanding the kinetics is vital for designing efficient wastewater treatment systems. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data of Bismarck Brown adsorption.
Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of available adsorption sites.
Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. A vast body of research indicates that the adsorption of Bismarck Brown onto a variety of adsorbents, including graphene oxide, mesoporous silica MCM-48, and supported catalysts, is best described by the pseudo-second-order kinetic model. tandfonline.combohrium.comijpbs.net This implies that the adsorption process is likely controlled by chemical adsorption.
The following table summarizes the findings from various studies on the adsorption of Bismarck Brown, detailing the adsorbent used and the best-fitting isotherm and kinetic models.
| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
|---|---|---|---|
| Graphene Oxide (GO) and GO-g-pBCM | Langmuir | Pseudo-second-order | tandfonline.combohrium.com |
| Supported (Co, Ni)3O4/Al2O3 Spinel Catalyst | Langmuir | Pseudo-second-order | researchgate.net |
| Mesoporous Silica MCM-48 | Langmuir and Freundlich (values for both provided) | Pseudo-second-order | ijpbs.net |
| Acacia nilotica | Langmuir | Pseudo-second-order | researchgate.net |
| Hen Feather | Langmuir | Not specified | uobaghdad.edu.iq |
| Sewage Sludge | Langmuir | Pseudo-second-order | rdd.edu.iqbasjsci.edu.iq |
Influence of Environmental Parameters on Adsorption Efficiency
The efficiency of Bismarck Brown removal from aqueous solutions through adsorption is significantly influenced by various environmental parameters, including the pH of the solution, the operational temperature, and the dosage of the adsorbent.
Influence of pH: The pH of the solution is a critical factor that affects the surface charge of the adsorbent and the ionization of the dye molecule. For Bismarck Brown, which is a cationic dye, adsorption is generally more favorable in acidic to neutral conditions. Studies have shown that the optimal pH for the adsorption of Bismarck Brown can vary depending on the adsorbent used. For example, when using graphene oxide and its derivatives, the optimal pH for adsorption was found to be in the acidic range, specifically pH 3.0 for graphene oxide and pH 5.0 for a modified version. rdd.edu.iq For other adsorbents like activated carbons, the process is also highly sensitive to pH. scientific.net A study on the removal of Bismarck Brown R by hen feathers also highlighted the importance of pH as a key factor. uobaghdad.edu.iq
Influence of Temperature: Temperature can affect the adsorption process in several ways, including changing the solubility of the dye and the kinetic energy of the dye molecules. The effect of temperature on Bismarck Brown adsorption can indicate whether the process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). For instance, the adsorption of Bismarck Brown onto graphene oxide and a grafted polymer was found to be an endothermic process, with adsorption capacity increasing as the temperature rose from 27°C to 60°C. uobaghdad.edu.iq Similarly, studies using sewage sludge also indicated an endothermic adsorption process, where the adsorption capacity increased with a rise in temperature. rdd.edu.iq
Influence of Adsorbent Dosage: The amount of adsorbent used, or the adsorbent dosage, directly impacts the number of available active sites for adsorption. Generally, an increase in the adsorbent dosage leads to a higher percentage of dye removal due to the greater surface area and more available adsorption sites. scientific.net However, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) may decrease with an increasing adsorbent dose. This is attributed to the unsaturation of adsorption sites at higher dosages. Research on various activated carbons has demonstrated that the percentage of Bismarck Brown removal increases with an increased dose of the adsorbent. scientific.net
Biodegradation and Bioremediation Studies of Bismarck Brown
Biodegradation offers an environmentally friendly and cost-effective alternative for the treatment of effluents containing Bismarck Brown. This process utilizes the metabolic capabilities of microorganisms to break down the complex dye molecules into simpler, less harmful compounds.
Microbial Decolourisation Processes
A variety of microorganisms, including bacteria and fungi, have been identified for their ability to decolorize Bismarck Brown. These microorganisms often possess specific enzymes, such as azoreductases, that can cleave the azo bonds (–N=N–) responsible for the dye's color.
Bacterial Decolourisation: Several bacterial species have shown significant potential for the decolorization of Bismarck Brown. The halotolerant bacterium Virgibacillus dokdonensis VIT P14, for example, achieved a maximum degradation of 91.2%. researchgate.net Another study focused on a newly isolated strain of Pseudomonas aeruginosa (JKAK), which demonstrated effective decolorization under a range of conditions, with an optimal pH of 8.5 and a temperature of 40°C. tandfonline.combohrium.com This strain also showed high tolerance to salinity and the presence of heavy metal ions. tandfonline.combohrium.com Furthermore, Alcaligenes faecalis strain ZD02 was able to remove 88% of Bismarck Brown Y from a solution within 48 hours at an optimal pH of 7 and a temperature of 35°C. researchgate.net
Fungal Decolourisation: Fungi are also effective in the bioremediation of Bismarck Brown. The fungal strain Alternaria brassicae TSF – 07, isolated from textile wastewater sludge, was able to achieve 96.03% decolorization of Bismarck Brown Y within three days. ijpbs.netscispace.com The optimal conditions for this fungal decolorization were found to be a pH of 5.0 and a temperature of 35°C. ijpbs.netscispace.com
The following table summarizes various microorganisms and their efficiency in decolorizing Bismarck Brown under optimized conditions.
| Microorganism | Type | Decolourisation Efficiency | Optimal pH | Optimal Temperature | Reference |
|---|---|---|---|---|---|
| Virgibacillus dokdonensis VIT P14 | Bacterium | 91.2% | Not specified | Not specified | researchgate.net |
| Pseudomonas aeruginosa JKAK | Bacterium | >96% (at 200 mg/L) | 8.5 | 40°C | tandfonline.combohrium.com |
| Alcaligenes faecalis ZD02 | Bacterium | 88% | 7.0 | 35°C | researchgate.net |
| Alternaria brassicae TSF – 07 | Fungus | 96.03% | 5.0 | 35°C | ijpbs.netscispace.com |
Identification and Analysis of Degradation Products and Pathways (e.g., Aromatic Amines Formation)
The initial and most critical step in the bacterial biodegradation of azo dyes like Bismarck Brown is the reductive cleavage of the azo bonds. This process breaks down the chromophore responsible for the color and results in the formation of smaller, colorless, and potentially hazardous aromatic amines. researchgate.net
The formation of aromatic amines is a significant aspect of the biodegradation pathway of Bismarck Brown. scbt.com A study on the decolorization of Bismarck Brown by Pseudomonas aeruginosa JKAK identified the degradation products as aromatic amines. tandfonline.combohrium.com While these breakdown products are colorless, their environmental impact and toxicity must be considered, as some aromatic amines are known to be carcinogenic and mutagenic. scbt.com
Emerging Research Directions and Future Perspectives
Development of Bismarck Brown-Based Functional Materials and Sensing Platforms
Bismarck Brown (BB) and its derivatives are increasingly being integrated into functional materials and sophisticated sensing platforms. Research efforts are concentrating on developing chemosensors and electrochemical sensors by incorporating BB into various matrices. For instance, oligomers synthesized from luminol (B1675438) and Bismarck Brown have shown promise in detecting lithium ions (Li⁺), with reported detection limits as low as 5.1 × 10⁻⁶ M nih.gov. Furthermore, Bismarck Brown R (BBR) has been utilized to modify graphite (B72142) pencil electrodes (GPE), creating enhanced electrochemical sensing platforms. These modified electrodes demonstrate efficacy in the selective detection of biomolecules such as serotonin (B10506) (SE) and epinephrine (B1671497) (EP), even in the presence of adenine (B156593) (AD) and guanine (B1146940) (GU), by exhibiting improved peak currents and specificity researchgate.net. In another development, Bismarck Brown has assisted in the hydrothermal synthesis of nitrogen-modified reduced graphene oxide, a material designed for the selective electrochemical detection of dopamine (B1211576) dntb.gov.ua. Beyond electrochemical applications, Bismarck Brown Y (BBY) has been incorporated into Poly(methyl methacrylate) (PMMA) films, showcasing significant nonlinear optical properties that make them suitable for photonic devices like optical limiters coppjournal.org.
Table 7.1.1: Bismarck Brown in Sensing Platforms
| Material/Platform | Analyte Detected | Detection Limit | Application Type | Reference |
| Luminol-Bismarck Brown Oligomers | Li⁺ ions | 5.1 × 10⁻⁶ M | Chemosensor | nih.gov |
| BBR-modified Graphite Pencil Electrode | Serotonin (SE) | Not specified | Electrochemical Sensor | researchgate.net |
| BBR-modified Graphite Pencil Electrode | Epinephrine (EP) | Not specified | Electrochemical Sensor | researchgate.net |
| N-modified RGO (BB-assisted synthesis) | Dopamine | Not specified | Electrochemical Sensor | dntb.gov.ua |
| BBY-doped PMMA Films | N/A | N/A (Optical property) | Photonic Device | coppjournal.org |
Integration of Bismarck Brown in Novel Bio-Imaging Techniques
While Bismarck Brown Y (BBY) has a long-standing history as a histological stain for tissues such as mucin, cartilage, and goblet cells coppjournal.orgmpbio.com, current research is exploring its integration into more advanced bio-imaging techniques. Studies involving oligomers derived from Bismarck Brown (BB) and phenylenediamine have reported enhanced fluorescence properties compared to the parent dye. Notably, these modified oligomers exhibit red emission, indicating their potential utility in near-infrared (NIR) bio-imaging applications acs.org. This capability could lead to the development of novel probes for cellular and molecular imaging, offering improved tissue penetration and reduced autofluorescence, which are significant advantages over traditional visible-light imaging methods. The ability to tune the fluorescence characteristics through chemical modifications of Bismarck Brown is a key driver for these emerging bio-imaging applications.
Table 7.2.1: Bismarck Brown in Bio-Imaging Applications
| Bismarck Brown Derivative/Formulation | Key Imaging Property | Potential Application Area | Reference |
| Bismarck Brown Y (BBY) | Histological Staining | Mucin, Cartilage, Goblet Cells | coppjournal.orgmpbio.com |
| Luminol-Bismarck Brown Oligomers | Red Emission | Near-Infrared (NIR) Bio-imaging | acs.org |
Advanced Computational Approaches for Predicting Dye Behavior and Interactions
Advanced computational methodologies, particularly Density Functional Theory (DFT), are instrumental in predicting the behavior and interactions of Bismarck Brown and its derivatives. These theoretical studies provide critical insights for rational design and optimization of BB-based materials. DFT calculations have been employed to analyze the optimized geometry, band gap, and vibrational and electronic transitions of luminol-Bismarck Brown oligomers. These investigations have revealed that increasing the concentration of Bismarck Brown in these oligomers leads to a significant reduction in the band gap, thereby influencing their electronic and optical characteristics nih.gov. Furthermore, DFT has been utilized to examine the trans-cis reversible isomerization of Bismarck Brown Y (BBY), offering valuable information on its molecular dynamics acs.org. In the context of corrosion inhibition, quantum chemical calculations have been performed on Bismarck Brown to establish correlations between its quantum chemical indices and experimental inhibition efficiencies, aiding in the development of more effective corrosion inhibitors researchgate.net.
Table 7.3.1: Computational Studies on Bismarck Brown
| Computational Method | Bismarck Brown Application Area | Predicted/Studied Property | Findings | Reference |
| DFT (B3LYP/6-311G(d)) | Luminol-BB Oligomers | Band gap, HOMO-LUMO energies, Electronic/Vibrational Transitions | Reduced band gap with increased BB content; agreement with experimental spectra. | nih.gov |
| DFT | Bismarck Brown Y (BBY) | Trans-cis reversible isomerization | Insight into molecular dynamics of BBY. | acs.org |
| Quantum Chemistry | Corrosion Inhibition | Quantum chemical indices, Inhibition efficiency correlation | Correlation between indices and experimental inhibition efficiencies for predicting performance. | researchgate.net |
Sustainable Synthesis and Remediation Strategies for Bismarck Brown Compounds
A significant area of ongoing research focuses on developing sustainable synthesis routes and effective remediation strategies for Bismarck Brown compounds, particularly in response to their environmental presence.
Sustainable Synthesis: Green synthesis approaches are gaining traction, often employing natural extracts as reducing and capping agents. For example, tungsten oxide (WOₓ) nanorods, which have demonstrated efficacy in removing Bismarck Brown R (BBR) dye, were prepared using a green synthesis method utilizing Punica granatum (pomegranate) peel extract mdpi.com. Similarly, cadmium tungstate (B81510) (CdWO₄) nanoparticles, synthesized with the aid of Brassica rapa (turnip) leaf extract, have shown promise in the photocatalytic degradation of BBR nanobioletters.com.
Remediation Strategies: Adsorption is a primary method for remediating Bismarck Brown from contaminated water sources. Research highlights the effectiveness of various low-cost and sustainable adsorbents:
Hydrogels: Pectin- and pullulan-based hydrogels, synthesized through microwave-assisted methods, exhibit high adsorption capacities and can be regenerated, making them effective for BBR removal springerprofessional.de.
Nanomaterials: Tungsten oxide nanorods, synthesized via green methods, have achieved nearly 98% removal of BBR under optimized conditions mdpi.com. Cadmium tungstate nanoparticles also demonstrated effective photocatalytic degradation of the dye nanobioletters.com.
Biomass-based Adsorbents: Natural materials such as orange peel have shown significant potential for adsorbing Bismarck Brown dye semanticscholar.org. Activated carbon derived from date seed biomass has exhibited a high monolayer adsorption capacity for BBR, reaching 192.31 mg g⁻¹ researchgate.net. Other investigated adsorbents include mesoporous silica (B1680970) (MCM-48) and hen feathers, both showing promise for BBR adsorption researchgate.net.
These strategies underscore a commitment to environmentally friendly synthesis pathways and the development of efficient, cost-effective methods for managing Bismarck Brown in wastewater.
Table 7.4.1: Bismarck Brown Remediation Efficacy
| Adsorbent/Method | Target Dye | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Synthesis Method/Source | Reference |
| Pectin/Pullulan Hydrogels | BBR | High | Not specified | Microwave-assisted | springerprofessional.de |
| CdWO₄ Nanoparticles | BBR | 82.70 | Not specified | Green Synthesis (Turnip) | nanobioletters.com |
| WOₓ Nanorods | BBR | ~98 | 17.84 | Green Synthesis (Pomegranate) | mdpi.com |
| Orange Peel | Bismarck Brown | High (93% optimized) | Not specified | Natural Biomass | semanticscholar.org |
| Activated Carbon (Date Seed) | BBR | Not specified | 192.31 | Chemical Activation | researchgate.net |
| Mesoporous Silica (MCM-48) | BBR | Not specified | 158.73 | Synthesized | researchgate.net |
| Hen Feather | BBR | Not specified | Not specified | Natural Biomass | researchgate.net |
Compound Table:
Bismarck Brown (BB)
Bismarck Brown R (BBR)
Bismarck Brown Y (BBY)
Luminol
Phenylenediamine
Serotonin
Epinephrine
Adenine
Guanine
Dopamine
Poly(methyl methacrylate) (PMMA)
Tungsten oxide (WOₓ)
Cadmium tungstate (CdWO₄)
Pectin
Pullulan
Epichlorohydrin
Eosin Y
Punica granatum peel extract
Brassica rapa leaf extract
Date seed biomass
Mesoporous silica (MCM-48)
Hen feather
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
